ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with a molecular formula of C9H13N3O2. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of the cyclopropyl group adds to its unique structural characteristics, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate typically involves the condensation of ethyl cyanoacetate with triethyl orthoformate and acetic anhydride, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions at elevated temperatures to ensure complete conversion .
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Step 1: Synthesis of Ethoxycarbonylmethylene Cyanoacetate
Reagents: Ethyl cyanoacetate, triethyl orthoformate, acetic anhydride
Conditions: Reflux at 140°C for 4 hours
Product: Ethoxycarbonylmethylene cyanoacetate
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Step 2: Cyclization to Form this compound
Reagents: Ethoxycarbonylmethylene cyanoacetate, hydrazine hydrate
Conditions: Reflux in ethanol for 6 hours
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazoles depending on the reagents used
Scientific Research Applications
Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-pyrazolecarboxylate
- Ethyl 5-amino-1H-pyrazole-4-carboxylate
- 3-amino-4-ethoxycarbonylpyrazole
Uniqueness
Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Biological Activity
Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with an amino group and a cyclopropyl substituent. Its molecular formula is C9H12N4O2, and it has a molecular weight of approximately 196.22 g/mol. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound has been shown to bind selectively to specific enzymes, influencing their catalytic functions. For instance, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range around 250 µg/mL, indicating moderate antimicrobial potential .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored, particularly through its action on inflammatory cytokines. Studies have reported that it can inhibit the production of tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in cell models, suggesting a role in managing inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR:
Compound Variant | Substituent | IC50 (nM) | Biological Activity |
---|---|---|---|
Base Compound | None | - | Reference |
Variant A | Cyclopropyl | 200 | CDK Inhibition |
Variant B | Methyl | 150 | Antimicrobial |
Variant C | Fluoro | 50 | Anti-inflammatory |
The modifications on the pyrazole ring significantly affect the compound's potency and selectivity towards specific biological targets.
Case Study 1: CDK Inhibition
In a study focusing on the inhibition of CDK16, this compound exhibited an EC50 value of approximately 33 nM, demonstrating its potential as a selective inhibitor within the PCTAIRE family of kinases . This inhibition was associated with cell cycle arrest in the G2/M phase, indicating its utility in cancer therapy.
Case Study 2: Antimicrobial Evaluation
A series of experiments assessed the antimicrobial efficacy of this compound against several bacterial strains. Results showed that derivatives with electron-withdrawing groups had enhanced activity compared to those without, highlighting the importance of substituent choice in developing effective antimicrobials .
Properties
IUPAC Name |
ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6(5-3-4-5)8(10)12-11-7/h5H,2-4H2,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZQPHFRPILPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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